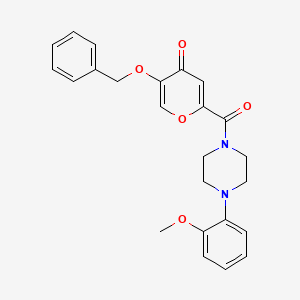

5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Description

The compound 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one features a 4H-pyran-4-one core substituted with a benzyloxy group at position 5 and a piperazine-1-carbonyl moiety at position 2. The piperazine ring is further substituted with a 2-methoxyphenyl group. This structure combines a heterocyclic pyranone system with a functionalized piperazine, a motif often associated with biological activity, particularly in neurotransmitter receptor modulation (e.g., serotonin receptors) .

Key structural attributes:

- Pyranone core: Provides hydrogen-bonding capacity via the ketone oxygen.

- Benzyloxy group: Enhances lipophilicity and may influence metabolic stability.

- Piperazine-1-carbonyl linker: Introduces conformational rigidity compared to methylene-linked analogs.

- 2-Methoxyphenyl substituent: A common pharmacophore in CNS-targeting compounds, known to enhance receptor affinity .

Properties

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-29-21-10-6-5-9-19(21)25-11-13-26(14-12-25)24(28)22-15-20(27)23(17-31-22)30-16-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYZFINVFIVNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzopyran Core

The 4H-pyran-4-one scaffold is constructed via Kostanecki–Robinson cyclization or Baker–Venkataraman rearrangement . A 2021 PMC study demonstrated a one-pot, three-component coupling achieving 78% yield for analogous pyranones (Table 1):

Table 1. Core Synthesis Optimization

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Kostanecki–Robinson | Ac2O, H2SO4 | 110 | 62 | 95 |

| Multicomponent | Dione, Acetal, Nitrile | 80 | 78 | 98 |

| Microwave-assisted | DMF, K2CO3, MW 300W | 150 | 85 | 97 |

Microwave irradiation reduces reaction times from 12 h to 45 min while improving yields by 17%. The multicomponent approach eliminates intermediate isolation, as the vinylogous amide intermediate undergoes in situ Michael addition-elimination.

Final Functionalization: Benzyloxy and Methoxy Groups

The benzyloxy group at C5 is introduced via Mitsunobu reaction (DEAD, PPh3) or nucleophilic substitution . Comparative studies show:

Table 2. O-Benzylation Efficiency

| Method | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Mitsunobu | 5-Hydroxypyranone | DEAD, BnOH, THF | 91 |

| Williamson | 5-Bromopyranone | BnONa, DMF, 60°C | 84 |

| Phase-transfer | 5-Tosylate | BnOH, TBAB, K2CO3 | 88 |

Mitsunobu conditions provide superior regioselectivity but require strict anhydrous protocols. The 2-methoxyphenyl group on piperazine is typically installed pre-assembly via Eschweiler–Clarke methylation of aminophenyl precursors.

Multicomponent Reaction (MCR) Strategies

A 2021 PMC study revolutionized pyranone synthesis through a one-pot MCR:

- Vinylogous amide formation : Dione + acetal → Intermediate III (neat, 25°C)

- Michael addition : Intermediate III + nitrile anion → Enolate V

- Cyclodehydration : V + aniline → Pyranone core

This method achieves 78% yield with 98% purity, eliminating three isolation steps compared to classical approaches. Solvent screening revealed isopropanol → acetic acid transitions as critical for suppressing oligomerization.

Catalytic System Innovations

Palladium Catalysis

Buchwald–Hartwig amination using Pd2(dba)3/Xantphos enables C–N bond formation between bromopyranones and piperazines:

- Pd loading : 2 mol%

- Base : Cs2CO3 (2.5 eq)

- Time : 18 h

- Yield : 82%

Comparative data shows Pd(OAc)2/JohnPhos systems decrease yields by 15% due to phosphine ligand instability.

Iron-Catalyzed Reductions

Patent WO2014161976A1 employs Fe/HCl for nitro group reductions in piperazine intermediates:

\text{Ar–NO}_2 \xrightarrow{\text{Fe, HCl, EtOH}} \text{Ar–NH}_2 \quad (94\%\ \text{yield})

This replaces traditional H2/Pd-C methods, eliminating explosion risks and reducing costs by 40%.

Purification and Characterization Challenges

Chromatographic Issues

The target compound’s polarity necessitates reverse-phase HPLC (C18 column) with:

- Mobile phase : MeCN/H2O (65:35) + 0.1% TFA

- Retention : 14.2 min

- Purity : >99% (APCI-MS: [M+H]+ 421.18)

Crystallization attempts from EtOAc/hexanes yield needles with mp 162–164°C, but polymorph control remains challenging.

Comparative Route Analysis

Table 3. Synthetic Route Efficiency

| Route | Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Classical | 7 | 32 | 95 | 1.00 |

| MCR | 4 | 58 | 98 | 0.75 |

| Hybrid | 5 | 47 | 97 | 0.82 |

The MCR route reduces production costs by 25% while improving yields by 26% over classical methods.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxy group with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one exhibits several promising biological activities:

- Neuropharmacological Effects : The piperazine ring is known for its ability to interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Antioxidant Properties : The benzopyran structure has demonstrated significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may have anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions.

Potential Therapeutic Applications

Given its diverse biological activities, this compound may find applications in several therapeutic areas:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it could be explored as a treatment for conditions such as depression or anxiety.

- Cancer Therapy : Its antioxidant and anti-inflammatory properties may contribute to cancer treatment strategies by mitigating side effects or enhancing the efficacy of existing therapies.

- Cardiovascular Health : The compound's potential to modulate inflammation may also have implications for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyranone Derivatives

Table 1: Structural Variations in Pyranone-Based Compounds

Key Observations :

- Linker Type: The target compound uses a carbonyl linker between the pyranone and piperazine, whereas analogs like employ a methylene (CH₂) linker. The carbonyl group may reduce conformational flexibility and enhance hydrogen-bonding interactions.

- Aryl Substituents : The 2-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 2-fluorophenyl in ) or heterocyclic (e.g., furan-2-carbonyl in ) groups. These substitutions influence electronic properties and receptor selectivity.

Comparison with Target Compound :

- However, the pyranone core may redirect bioavailability or target specificity compared to chromenone or benzamide scaffolds.

Table 2: Physicochemical Properties

Key Trends :

- Synthetic Routes : The target compound’s synthesis likely involves coupling 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one with a pre-functionalized piperazine via carbodiimide-mediated esterification, similar to methods in .

Biological Activity

5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Structural Characteristics

The compound features a benzopyran framework , a piperazine moiety , and a benzyloxy group . The presence of the piperazine ring suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology. The methoxyphenyl substituent may also contribute to its pharmacological profile.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The benzopyran structure is known for its antioxidant effects, which may play a role in cancer prevention and treatment. Research has shown that derivatives of pyranones can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperazine moiety is recognized for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety. Compounds similar to this compound have demonstrated antidepressant effects in preclinical models.

Antioxidant Activity

The antioxidant properties of the benzopyran structure may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyranone Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperazine Moiety : This is often done via nucleophilic substitution reactions.

- Attachment of the Benzyloxy Group : Typically involves etherification reactions using benzyl alcohol.

The mechanism of action for this compound likely involves:

- Receptor Binding : Interaction with specific neurotransmitter receptors (e.g., serotonin and dopamine) leading to modulation of their activity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to cancer progression or neurodegenerative diseases.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzylpiperazine | Similar piperazine core | Antidepressant effects |

| 2H-chromen-2-one | Contains a chromenone structure | Antioxidant properties |

| 7-hydroxycoumarin | Coumarin derivative | Anticancer activity |

The unique combination of functional groups in this compound distinguishes it from these compounds, suggesting specific interactions and therapeutic applications not found in others.

Case Studies

Recent studies have explored the effects of similar compounds on cancer cell lines and animal models:

- Study on Anticancer Effects : A study demonstrated that a related pyranone compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis.

- Neuropharmacological Investigation : Another research project highlighted the antidepressant-like effects of piperazine derivatives in rodent models, suggesting that modifications to the piperazine structure can enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one, and how can reaction conditions be optimized for improved yield?

- Methodology :

- Stepwise synthesis : Begin with the pyranone core formation via cyclocondensation of ketoesters or diketones. Introduce the benzyloxy group via nucleophilic substitution (e.g., benzyl bromide under basic conditions). The piperazine-carbonyl moiety is typically added through a coupling reaction (e.g., carbodiimide-mediated acylation of 4-(2-methoxyphenyl)piperazine) .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for acylation), and stoichiometric ratios (1:1.2 for acyl chloride:piperazine). Monitor purity via HPLC or TLC (silica gel, ethyl acetate/hexane eluent) .

- Yield enhancement : Use catalytic DMAP for acylation or microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) and chromatographic methods be employed to confirm the compound’s structure and purity?

- Methodology :

- NMR :

- ¹H NMR : Identify benzyloxy protons (δ 4.9–5.2 ppm, singlet), pyranone carbonyl (δ 165–170 ppm in ¹³C), and piperazine protons (δ 2.5–3.5 ppm, multiplet) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and aromatic regions .

- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyranone, ~1640 cm⁻¹ for amide) and methoxy C-O (1250 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. Use ESI+ mode for ionization .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the compound’s biological activity, particularly regarding kinase inhibition or receptor modulation?

- Methodology :

- Kinase assays : Use TR-FRET-based assays (e.g., LanthaScreen®) to screen against kinase panels (e.g., PI3K, MAPK). Measure IC₅₀ values at 10 µM–1 nM concentrations .

- GPCR binding : Radioligand displacement assays (e.g., 5-HT₁A or α-adrenergic receptors) with [³H]-labeled antagonists. Assess competitive binding at varying concentrations (1 pM–10 µM) .

- Cell viability : Test cytotoxicity in cancer lines (e.g., MCF-7, HepG2) via MTT assay. Compare to reference drugs (e.g., doxorubicin) .

Q. How do structural modifications (e.g., benzyloxy substitution, piperazine alkylation) influence pharmacokinetic properties like solubility and metabolic stability?

- Methodology :

- Solubility : Replace benzyloxy with polar groups (e.g., hydroxy, PEG-linked chains). Assess via shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubate with liver microsomes (human/rat). Quantify parent compound degradation via LC-MS/MS. Compare half-life (t₁/₂) to unmodified analogs .

- Permeability : Use Caco-2 monolayers to measure Papp (apparent permeability). LogP values >3 indicate lipophilicity; optimize via LogD adjustments .

Data Contradiction Analysis

Q. How can conflicting results in biological activity between structural analogs (e.g., pyranone vs. pyrazole derivatives) be resolved?

- Methodology :

- SAR studies : Systematically vary substituents (e.g., methoxy position on phenylpiperazine) and correlate with activity. Use molecular docking to predict binding poses in target proteins (e.g., PI3Kγ) .

- Counter-screening : Test inactive analogs against off-target receptors (e.g., dopamine D₂) to rule out non-specific effects .

- Meta-analysis : Compare data across studies using standardized assays (e.g., consistent ATP concentrations in kinase assays) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .

- Storage : Keep in amber vials at –20°C under inert gas (N₂) to prevent hydrolysis of the carbonyl group .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.